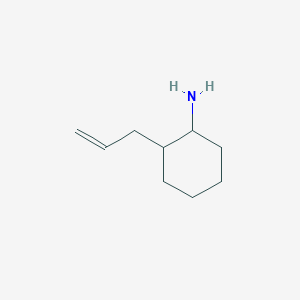
2-(Prop-2-en-1-yl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-en-1-yl)cyclohexan-1-amine, also known as PCE or cyclohexylphenylethylamine, is a psychoactive drug that belongs to the class of arylcyclohexylamines. It is a synthetic compound that is structurally similar to phencyclidine (PCP) and ketamine. PCE has been used in scientific research to study its mechanism of action and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Selective Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation plays a pivotal role in the chemical industry, generating products with different oxidation states and functional groups. The process aims at controllable and selective oxidation, producing key intermediates like cyclohex-2-en-1-ol and cyclohex-2-en-1-one, which are crucial for various industrial applications. The review highlights recent advancements, focusing on the chosen oxidants and the importance of selectivity in the reaction (Cao et al., 2018).
Binary Liquid Organic Mixtures
The DISQUAC model offers insights into the characteristics of cycloalkanol + cycloalkane or n-alkane mixtures. It reveals the significance of intramolecular effects and the impact of a functional group (OH) in an aliphatic ring on the interactions and behaviors of these mixtures. This understanding is essential for applications involving organic mixtures and their industrial relevance (González et al., 1996).
Cyclohexane Oxidation in Industrial Applications
Cyclohexane oxidation is central to producing intermediate products like cyclohexanol and cyclohexanone (K-A oil), crucial for manufacturing nylon. The process involves various metal salt catalysts and faces challenges like low conversion levels due to selectivity issues. The review discusses the oxidation reaction in detail, highlighting the importance of achieving higher selectivity for intermediate products to enhance commercial feasibility (Priyank khirsariya & Rajubhai Mewada, 2014).
Copper Catalyst Systems in C-N Bond Forming
C-N bond forming reactions are crucial in organic synthesis, involving various amines and coupling partners like aryl halides and arylboronic acids. The review discusses recyclable copper-mediated systems and their applications, highlighting the importance of catalyst optimization and the potential for commercial exploitation in the field of organic synthesis (Kantam et al., 2013).
Advanced Oxidation Processes for Nitrogen-Containing Compounds
The review addresses the challenge of degrading nitrogen-containing amino and azo compounds resistant to conventional processes. Advanced oxidation processes (AOPs) are presented as effective solutions to mineralize these compounds and improve overall treatment efficiency. The paper discusses the degradation efficiencies, reaction mechanisms, and process parameters of various AOPs, providing a systematic overview and guiding future research in this field (Bhat & Gogate, 2021).
Safety and Hazards
The safety information for “2-(Prop-2-en-1-yl)cyclohexan-1-amine” includes several precautionary statements. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should not be allowed to contact with air and should be kept away from any possible contact with water, because of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture . The container should be kept tightly closed . It should not be breathed in and contact with eyes, skin, or clothing should be avoided .
Eigenschaften
IUPAC Name |
2-prop-2-enylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-8-6-3-4-7-9(8)10/h2,8-9H,1,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBMYNJEZCLYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99064-63-8 |
Source


|
| Record name | 2-(prop-2-en-1-yl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


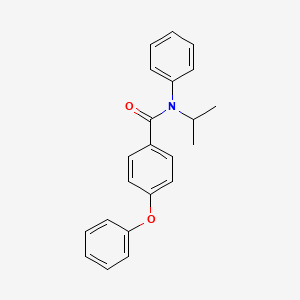
![2-[1-(1,2,5-Dithiazepan-5-yl)ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2511597.png)
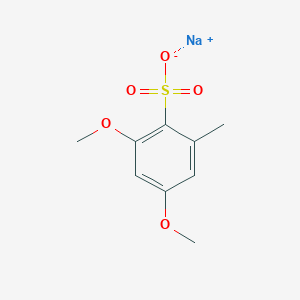
![4-chloro-N-(9-chloro-5H-thiochromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2511599.png)
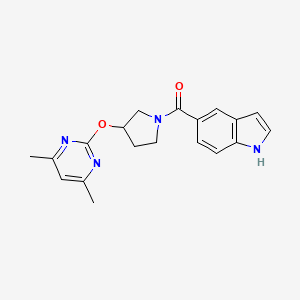
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2511602.png)
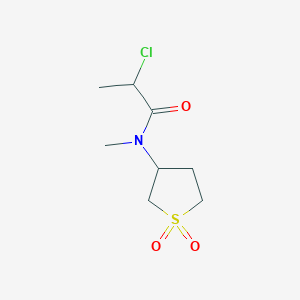

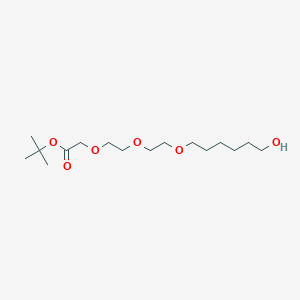
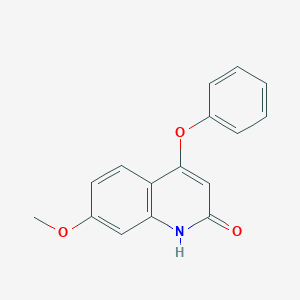
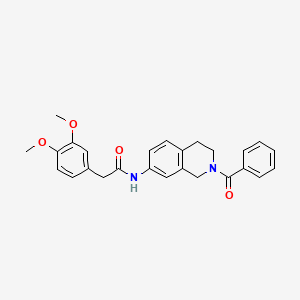
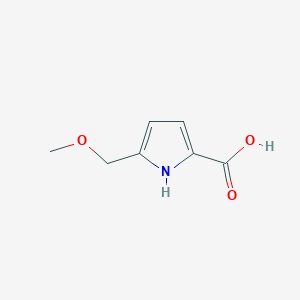
![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)